Thymoctonan
Overview
Description
Thymoctonan, also known as Thymic humoral factor gamma-2, is an octapeptide thymic hormone patented by Yeda Research and Development Co. Ltd. It is recognized for its immunoregulatory properties and has shown potent anti-tumor activity in preclinical models. This compound significantly enhances the specific cytotoxic response of immune spleen cells and improves their competence in adoptive immunotherapy when combined with chemotherapy agents like melphalan .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymoctonan is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the octapeptide chain. The specific sequence for this compound is L-leucine, L-leucyl-L-alpha-glutamyl-L-alpha-aspartylglycyl-L-prolyl-L-lysyl-L-phenylalanyl .
Industrial Production Methods
Industrial production of this compound involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the efficient and scalable production of this compound by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
Thymoctonan undergoes various chemical reactions, including:
Hydrolysis: This compound is rapidly degraded by peptidases in blood, resulting in the formation of smaller peptide fragments.
Oxidation and Reduction: These reactions can modify the amino acid residues within the peptide, potentially altering its biological activity.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and reducing agents like dithiothreitol.
Major Products Formed
The main fragments formed from this compound hydrolysis include Glu-Asp-Gly-Pro-Lys-Phe-Leu, Asp-Gly-Pro-Lys-Phe-Leu, and Glu-Asp-Gly-Pro-Lys .
Scientific Research Applications
Thymoctonan has a wide range of scientific research applications, including:
Immunotherapy: Enhances the cytotoxic response of immune spleen cells and improves their competence in adoptive immunotherapy.
Anti-tumor Activity: Demonstrates potent anti-tumor activity in preclinical models, making it a potential candidate for cancer treatment.
Anti-viral Potential: Enhances the anti-viral potential of immune spleen cells against murine cytomegalovirus.
HIV Research: Investigated for its effects on HIV load and T-cell function in HIV-positive individuals.
Mechanism of Action
Thymoctonan exerts its effects by modulating the immune response. It enhances the specific cytotoxic response of immune spleen cells, improving their ability to target and destroy tumor cells. The molecular targets and pathways involved include the activation of cytotoxic T-cells and the enhancement of immune cell competence .
Comparison with Similar Compounds
Similar Compounds
Thymosin alpha-1: Another thymic peptide with immunomodulatory properties.
Thymopoietin: A thymic hormone involved in T-cell differentiation.
Thymulin: A thymic peptide that modulates immune function.
Uniqueness of Thymoctonan
This compound is unique due to its specific sequence and potent immunoregulatory properties. It has shown significant anti-tumor activity and enhanced the competence of immune spleen cells in adoptive immunotherapy, making it a promising candidate for cancer and viral infection research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVPTKMDYSZDU-MRNVWEPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N9O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107489-37-2 | |
Record name | Thymoctonan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107489372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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